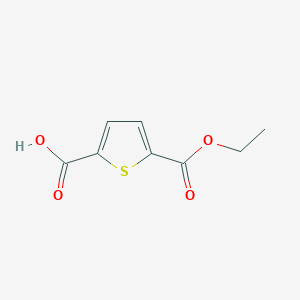

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

説明

The compound 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science. The ethoxycarbonyl group attached to the thiophene ring influences the electronic properties of the molecule and can be involved in various chemical reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a one-step synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates was reported, which involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds using sodium ethoxide in refluxing ethanol . Another study described the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their reactivity and physical properties. In the case of 5-bromothiophene-2-carboxylic acid derivatives, density functional theory (DFT) calculations were used to study their structural and electronic properties. The analysis of frontier molecular orbitals and reactivity descriptors revealed that certain compounds in the series were more reactive, while others were more stable .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, the treatment of certain naphtho and benzo derivatives with benzenesulfonyl chloride in an alkaline medium resulted in a second-order Beckmann rearrangement, producing furan and pyrrole carboxylic acids . Additionally, the synthesis of novel supramolecular liquid-crystalline complexes was achieved starting from decyl-substituted thiophene carboxylic acids, demonstrating the versatility of thiophene derivatives in forming complex structures through intermolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of an electron-releasing group on the benzene ring of certain dihydro-cycloheptapyrazolediones resulted in a bathochromic shift in acid solution, indicating changes in absorption properties . The spasmolytic activity of a series of thiophene-based derivatives was also evaluated, with some compounds exhibiting potent effects, highlighting the potential of thiophene derivatives in pharmacological applications .

科学的研究の応用

Organic Synthesis and Chemical Properties

- Recyclization of Thiophene Derivatives : A study demonstrated the recyclization of thiophene carboxylic acids with cyanoacetic acid derivatives, leading to the formation of complex thiophene amino derivatives (Shipilovskikh & Rubtsov, 2020). This highlights the reactivity and potential for synthesizing novel thiophene-based compounds.

- Intramolecular Cyclization : Research on the chemistry of iminofurans revealed the synthesis and intramolecular cyclization of thiophene derivatives, underscoring the utility of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in creating fused heterocyclic systems (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Material Science and Electrochemistry

- Electrochromic Materials : A study on the synthesis and electrochromic performances of tetrathiafulvalene–thiophene assemblies, incorporating thiophene-3-carboxylic acid derivatives, showcases the potential of thiophene derivatives in optoelectronic applications, highlighting their relevance in the development of materials with tunable optical properties (Li et al., 2020).

Catalysis

- Sulfonated Graphene Oxide Catalyst : The use of sulfonated graphene oxide as a catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, where derivatives of thiophene carboxylic acid may play a role in the synthesis or stabilization of catalysts, illustrates the intersection of thiophene chemistry with sustainable energy solutions (Antunes et al., 2014).

Biological Applications

- Antimicrobial and Antioxidant Activities : A study on the synthesis of lignan conjugates via cyclopropanation, involving thiophene-2-carbonyl derivatives, highlighted the compounds' excellent antibacterial, antifungal, and antioxidant activities, suggesting the potential of thiophene carboxylic acid derivatives in pharmaceutical applications (Raghavendra et al., 2016).

特性

IUPAC Name |

5-ethoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570319 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

CAS RN |

156910-49-5 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)